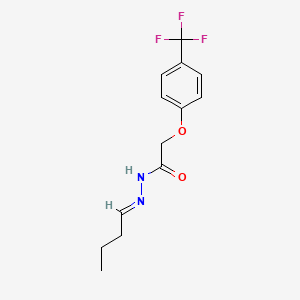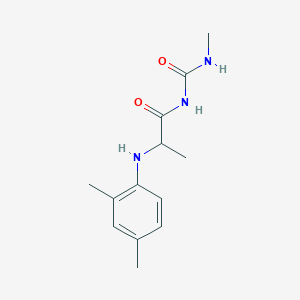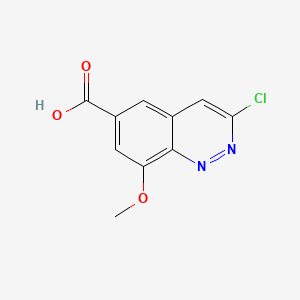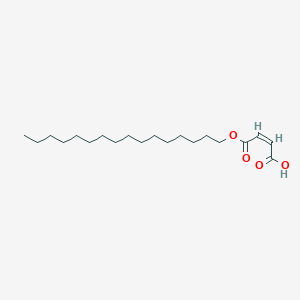![molecular formula C32H33P B14896832 (2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with an octenyl substituent and a diphenylphosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, such as using efficient catalysts and controlling reaction temperature and time.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl backbone allows for electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Various biphenyl derivatives with different substituents.
Aplicaciones Científicas De Investigación
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane in catalytic processes involves its role as a ligand. The phosphane group coordinates with transition metals, facilitating various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination . This coordination enhances the efficiency and selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A chiral diphosphine ligand used in asymmetric catalysis.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A bidentate phosphine ligand used to stabilize organotransition metal species.
Uniqueness
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural features, such as the octenyl substituent and the biphenyl backbone. These features can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C32H33P |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
[2-(2-oct-1-en-2-ylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H33P/c1-3-4-5-8-17-26(2)29-22-13-14-23-30(29)31-24-15-16-25-32(31)33(27-18-9-6-10-19-27)28-20-11-7-12-21-28/h6-7,9-16,18-25H,2-5,8,17H2,1H3 |
Clave InChI |
YCTASEQJPQFIOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
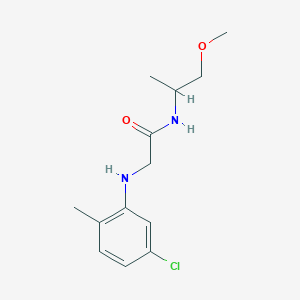



![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)
